molecular formula C23H20N4O4 B12194126 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12194126
M. Wt: 416.4 g/mol
InChI Key: YCROBTUVJSEMSW-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core linked to a 1,2,5-oxadiazole moiety via a carboxamide bridge. Key structural elements include:

  • 1,2,5-Oxadiazole ring: Substituted at position 4 with a 4-methoxyphenyl group, contributing electron-donating effects that may influence electronic properties and binding interactions.
  • Carboxamide linker: Facilitates conjugation between the two heterocyclic systems, a common strategy in medicinal chemistry to optimize pharmacokinetic profiles .

While direct biological activity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., oxadiazole and isoxazole derivatives) are frequently explored for antimicrobial, anticancer, and enzyme inhibitory applications .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H20N4O4/c1-29-18-10-8-15(9-11-18)21-22(27-31-26-21)24-23(28)19-13-20(30-25-19)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,24,27,28)

InChI Key

YCROBTUVJSEMSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and oxazole rings, followed by their coupling with the appropriate aromatic and aliphatic substituents.

    Formation of Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with nitriles under acidic or basic conditions.

    Formation of Oxazole Ring: This involves the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the oxadiazole and oxazole intermediates with the appropriate aromatic and aliphatic substituents using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The tetrahydronaphthalenyl group distinguishes the target compound from simpler phenyl or azo-substituted analogs, offering a balance between hydrophobicity and steric bulk for target engagement.
  • Synthetic Challenges : High-yield routes (e.g., ’s 82% yield) highlight the feasibility of scaling production, but purification methods (e.g., flash chromatography in ) may require optimization for complex carboxamides .
  • Analytical Limitations : X-ray diffraction (XRD) data, absent in due to sample size constraints, could resolve crystallographic details for structure-activity relationship (SAR) studies .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.4 g/mol
  • IUPAC Name : this compound

This structure suggests potential interactions with various biological targets due to the presence of oxadiazole and oxazole moieties known for their biological activity.

Anticancer Activity

The compound exhibits promising anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. For instance:

  • Mechanism of Action : The oxadiazole ring is implicated in the inhibition of cancer cell proliferation by targeting specific signaling pathways such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis and decreased cell viability in several cancer cell lines.
  • Case Study Findings :
    • A study demonstrated that compounds similar to this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor cell lines .
    • Another research highlighted that the presence of electron-donating groups significantly enhances the anticancer activity of oxadiazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities:

  • Antibacterial Effects : Compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 Values (µg/mL)References
AnticancerInduction of apoptosis1.61 - 1.98
AntibacterialInhibition of bacterial growthVaries
AntifungalInhibition of fungal growthVaries

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of oxadiazole-containing compounds:

  • SAR Analysis : The presence of specific substituents on the phenyl ring enhances biological activity. For example, methyl or methoxy groups at certain positions have been shown to improve efficacy against cancer cells .
  • Clinical Implications : Given its promising biological activity, further investigations into this compound could lead to the development of new therapeutic agents targeting various cancers and microbial infections.

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